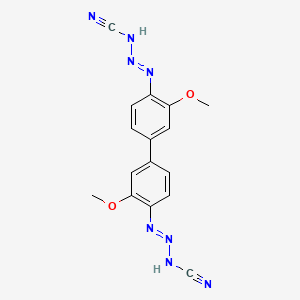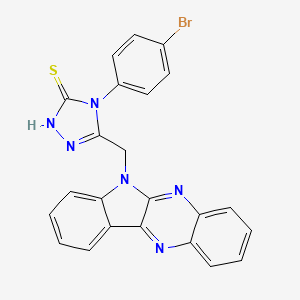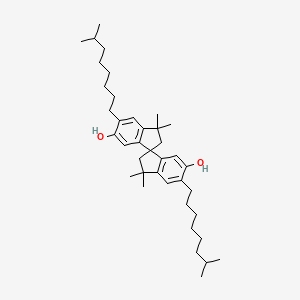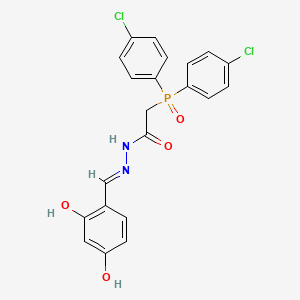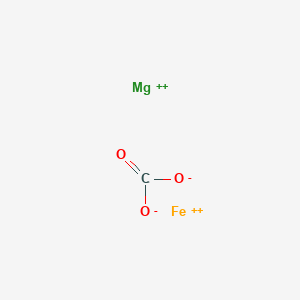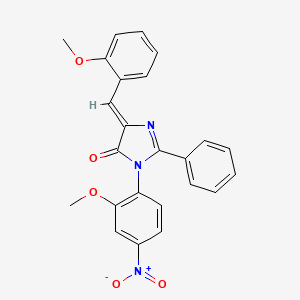
1,2,3,4,5,6-Hexabromocyclodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexabromocyclodecane is a brominated flame retardant. It consists of twelve carbon, eighteen hydrogen, and six bromine atoms tied to the ring. Its primary application is in extruded (XPS) and expanded (EPS) polystyrene foam used as thermal insulation in construction. Other uses include upholstered furniture, automobile interior textiles, car cushions, insulation blocks in trucks, packaging material, video cassette recorder housing, and electric and electronic equipment .
Vorbereitungsmethoden
1,2,3,4,5,6-Hexabromocyclodecane is prepared in an anhydrous process in polar solvents, by the bromination of 1,5,9-cis, trans, trans-cyclododecatriene at relatively high temperatures. The preferred solvent for the bromination of 1,5,9-cis, trans, trans-cyclododecatriene is a solvent comprising a lower alcohol . The reaction conditions must be carefully controlled to ensure the desired product quality and minimize the formation of side products.
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexabromocyclodecane undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexabromocyclodecane is extensively used in scientific research due to its flame-retardant properties. It is used in:
Chemistry: As a flame retardant additive in various materials.
Biology: Studies on its bioaccumulation and environmental impact.
Medicine: Research on its potential endocrine-disrupting effects.
Industry: Widely used in building materials, textiles, and electronic equipment
Wirkmechanismus
1,2,3,4,5,6-Hexabromocyclodecane exerts its effects primarily through its interaction with thyroid hormone receptors. It can impair thyroid hormone-induced dendrite arborization of Purkinje cells and suppress thyroid hormone receptor-mediated transcription. This compound can interfere with thyroid hormone action in target organs, including the developing brain .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexabromocyclodecane is similar to other brominated flame retardants such as:
- Decabromodiphenyl ether (decaBDE)
- Tetrabromobisphenol A (TBBPA)
- Polybrominated diphenyl ethers (PBDEs)
Compared to these compounds, this compound is unique due to its specific structure and the number of bromine atoms, which contribute to its distinct flame-retardant properties .
Eigenschaften
CAS-Nummer |
1027045-74-4 |
|---|---|
Molekularformel |
C12H18Br6 |
Molekulargewicht |
641.7 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexabromocyclododecane |
InChI |
InChI=1S/C12H18Br6/c13-7-5-3-1-2-4-6-8(14)10(16)12(18)11(17)9(7)15/h7-12H,1-6H2 |
InChI-Schlüssel |
DPLVBOHFTBKOLX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCC(C(C(C(C(C(CC1)Br)Br)Br)Br)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


